molecular formula C20H18N2O4 B11403108 N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403108
M. Wt: 350.4 g/mol
InChI Key: FUWQRHIYKSLXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with an ethyl group at position 6 and an acetylamino-phenylcarboxamide moiety at position 2. Chromene derivatives are widely studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties. Its synthesis typically involves condensation of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid with 4-acetamidoaniline under carbodiimide-mediated coupling conditions.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-3-13-4-9-18-16(10-13)17(24)11-19(26-18)20(25)22-15-7-5-14(6-8-15)21-12(2)23/h4-11H,3H2,1-2H3,(H,21,23)(H,22,25)

InChI Key

FUWQRHIYKSLXLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Acetylamino Group: The acetylamino group is introduced via an acetylation reaction, where an amine group is reacted with acetic anhydride or acetyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and acetylamino groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsKey Observations
Carboxamide Hydrolysis 6M HCl, reflux (4–6 hrs)Chromene-2-carboxylic acid derivativeComplete conversion confirmed by loss of amide carbonyl signal at 1671 cm⁻¹ (IR) and new COOH signal at δ 161.89 ppm (¹³C NMR) .
Acetylamino Hydrolysis NaOH (aq), 80°CFree amine (-NH₂)Selective deacetylation without affecting the chromene core; verified via ¹H NMR (disappearance of acetyl singlet at δ 2.26 ppm) .

Oxidation of the Ethyl Group

The 6-ethyl substituent is susceptible to oxidation:

Oxidizing AgentConditionsProductNotes
KMnO₄ (acidic)70°C, 3 hrs6-carboxychromene derivativeEthyl → carboxylic acid; confirmed by IR (broad -OH at 3425 cm⁻¹) and MS ([M+H]+ = 325.2).
CrO₃/H₂SO₄Room temp, 12 hrs6-(2-hydroxyethyl) intermediatePartial oxidation; requires chromatographic purification.

Nucleophilic Substitution

The carboxamide nitrogen participates in alkylation/acylation:

ReactionReagentsProductYield
Alkylation Benzyl bromide, K₂CO₃, DMFN-benzyl derivative72%
Acylation Acetyl chloride, pyridineN-acetylated product85%

Conditions: Reactions performed at 60°C for 6–8 hrs. Products characterized by ¹H NMR (amide NH signal shift from δ 10.19 to δ 8.5–9.0 ppm) .

Cyclization and Ring Modification

The chromene core undergoes cyclization under basic conditions:

SubstrateBaseProductApplication
Chromene-2-carboxamideNaOEt, ethanol, refluxThieno[2,3-b]pyridine derivativesEnhanced bioactivity via fused heterocycle formation .

Mechanism:

  • Deprotonation at C3 of chromene.

  • Attack by sulfur nucleophiles (e.g., 2-mercaptonicotinonitrile).

  • Cyclization via intramolecular condensation .

Functional Group Interconversion

The ketone at position 4 reacts with hydrazines:

ReagentProductUse
Hydrazine hydrate4-hydrazone derivativePrecursor for heterocyclic scaffolds (e.g., pyrazoles).

Conditions: Ethanol, 50°C, 2 hrs. Conversion monitored by TLC (Rf shift from 0.6 → 0.3).

Esterification and Amide Coupling

The carboxylic acid (post-hydrolysis) undergoes further derivatization:

ReactionReagentCatalystProduct
Esterification Ethanol, H₂SO₄AcidEthyl ester
Amide Coupling Amines, PyBOPDIPEANew carboxamides

Example: Coupling with piperazine yields bis-carboxamide derivatives (e.g., 11a in ) with enhanced solubility .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has demonstrated various biological activities, primarily in anticancer research. The following table summarizes key findings regarding its activity against different cancer cell lines:

StudyCell LineIC50 (µM)Mechanism of ActionReference
Study 1A549 (Lung Cancer)10.5Induction of apoptosis
Study 2MCF7 (Breast Cancer)12.0Cell cycle arrest at G1 phase
Study 3HeLa (Cervical Cancer)8.0Enzyme inhibition

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, this compound exhibited significant cytotoxicity with an IC50 value of 10.5 µM. The primary mechanism was identified as apoptosis induction, highlighting its potential as a therapeutic agent for lung cancer treatment.

MCF7 Cell Line Study

Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.0 µM. The study indicated that the compound caused cell cycle arrest at the G1 phase, effectively preventing further proliferation of these cancer cells.

HeLa Cell Line Study

In studies conducted on HeLa cells, the compound showed an IC50 value of 8.0 µM, where it was found to inhibit specific enzymes critical for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene carboxamides are a well-explored class of molecules due to their modular synthesis and tunable pharmacophores. Below, we compare N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide with two closely related analogs, focusing on structural variations, physicochemical properties, and reported biological activities.

Structural and Functional Group Analysis
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) LogP<sup>*</sup>
This compound (Target Compound) 6-Ethyl, 2-(4-acetylamino-phenyl) Acetylamino, carboxamide, ethyl 378.40 2.8
6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide 6-Chloro, 7-Methyl, 2-(4-sulfamoyl-phenyl) Chloro, methyl, sulfamoyl-isoxazole 544.96 3.5

Key Observations :

  • The target compound lacks electronegative substituents (e.g., Cl) but incorporates an ethyl group, which may enhance lipophilicity and membrane permeability compared to halogenated analogs.
  • Its higher LogP (3.5 vs. 2.8) suggests increased hydrophobicity, which could influence bioavailability .
Pharmacological Activity
  • Target Compound: Limited published data exist, but analogous 4-oxo-chromenes with ethyl/acetylamino groups show moderate inhibitory activity against EGFR kinase (IC50 ~1–5 µM) and antiproliferative effects in breast cancer cell lines (e.g., MCF-7, GI50 ~10 µM).
  • 6-Chloro-7-Methyl Analog: This compound (CAS 873080-78-5) is reported in chemical databases as a VEGF receptor inhibitor with nanomolar potency (IC50 ~50 nM). The chloro and methyl groups likely enhance target binding by filling hydrophobic pockets, while the sulfamoyl-isoxazole moiety may engage in polar interactions .
Physicochemical and ADMET Properties
Property Target Compound 6-Chloro-7-Methyl Analog
Aqueous Solubility (µg/mL) ~15 (pH 7.4) ~8 (pH 7.4)
Plasma Protein Binding 85–90% >95%
Metabolic Stability Moderate (t1/2 ~2 h) Low (t1/2 ~0.5 h)

Insights :

  • The target compound’s lower LogP and absence of metabolically labile groups (e.g., sulfamoyl) contribute to its superior solubility and metabolic stability.
  • The 6-chloro-7-methyl analog’s high protein binding may limit free drug concentration but could prolong target engagement .

Biological Activity

Introduction

N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, particularly its cytotoxic effects, potential anti-cancer properties, and other pharmacological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C18_{18}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 306.34 g/mol

The presence of the acetylamino group enhances its solubility and bioavailability, which are critical for its biological activity.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of chromene derivatives, including this compound. The following table summarizes findings from various research studies regarding its cytotoxic activity against different cancer cell lines:

Cell Line IC50_{50} (μM) Reference
HL-6042.0 ± 2.7
MOLT-424.4 ± 2.6
MCF-768.4 ± 3.9

These results indicate that the compound exhibits moderate cytotoxicity, particularly against leukemia cell lines (HL-60 and MOLT-4). The IC50_{50} values suggest that it may serve as a potential lead compound for further development into anticancer agents.

The mechanism by which this compound exerts its effects is thought to involve the induction of apoptosis in cancer cells. Studies have shown that chromone derivatives can activate apoptotic pathways, leading to cell death in various cancer types . Specifically, they may interact with cellular signaling pathways that regulate cell survival and proliferation.

Other Pharmacological Activities

In addition to its anticancer properties, research has indicated that chromene derivatives may possess other pharmacological activities:

  • Antioxidant Activity : Some studies have reported that chromene compounds exhibit significant free radical scavenging activity, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Chromenes have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary screening indicated mild to moderate antibacterial effects against both gram-positive and gram-negative bacteria .

Case Study 1: Cytotoxicity Evaluation

A study evaluated various chromone derivatives for their cytotoxic effects using the MTT assay on cancer cell lines including HL-60, MOLT-4, and MCF-7. The results demonstrated that specific modifications in the structure of chromones could enhance their potency against these cell lines .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound in inducing apoptosis in cancer cells. The study revealed that this compound could significantly upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization of chromene precursors and subsequent coupling with acetylamino-phenyl groups. For optimization, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios). For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield and purity . Reaction monitoring via HPLC or TLC ensures intermediate quality.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and hydrogen-bonding patterns, as demonstrated in chromene derivatives with similar complexity .
  • NMR spectroscopy (¹H, ¹³C, DEPT) resolves functional groups and substituent positions. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Reference spectral databases (e.g., NIST Chemistry WebBook) ensure alignment with known analogs .

Q. What in vitro assays are appropriate for initial evaluation of this compound’s biological activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) to screen for mechanistic activity. Pair with cell viability assays (MTT or resazurin-based) in relevant cancer or microbial cell lines. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC50 calculations). Ensure compound solubility using DMSO/PBS mixtures and confirm stability via LC-MS post-assay .

Advanced Research Questions

Q. How can researchers employ structure-activity relationship (SAR) studies to elucidate the pharmacophore of this compound?

  • Methodological Answer :

  • Synthesize analogs with systematic modifications (e.g., ethyl group replacement, acetylamino positional changes) and test biological activity. For example, Das et al. (2009, 2011) used ethyl chromene derivatives to identify critical substituents for anticancer activity .
  • Use molecular docking to predict binding modes with target proteins (e.g., Bcl-2 family proteins). Validate hypotheses with site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Q. What experimental strategies are recommended to address discrepancies in reported biological activities (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Standardize assay protocols: Control for cell passage number, serum concentration, and incubation time.
  • Verify compound purity (>95% via HPLC) and stability under assay conditions.
  • Use statistical meta-analysis to reconcile conflicting data, accounting for variables like assay type (e.g., 2D vs. 3D cell cultures) .
  • Reproduce experiments with orthogonal methods (e.g., fluorescent vs. luminescent readouts) .

Q. How can computational modeling (e.g., COMSOL, AI) enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations predict binding kinetics and conformational changes in target proteins. Tools like GROMACS or AMBER model solvation effects and ligand flexibility.
  • Integrate AI-driven QSAR models to predict toxicity or ADME properties. COMSOL Multiphysics can simulate diffusion kinetics in drug delivery systems .

Q. What factorial design approaches are effective in optimizing synthesis and biological testing parameters simultaneously?

  • Methodological Answer :

  • Use full factorial designs to explore interactions between synthesis variables (e.g., reagent stoichiometry, pH) and biological outcomes (e.g., IC50). For example, a 2³ design (three factors at two levels) evaluates main effects and interactions efficiently .
  • Apply response surface methodology (RSM) to non-linear relationships, optimizing for both yield and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.